molecular formula C16H13N3O3 B5522826 methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate

methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate

Cat. No.: B5522826
M. Wt: 295.29 g/mol
InChI Key: TZSOUZFSFGBUOB-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate is a chemical compound that belongs to the class of hydrazones. It has been extensively studied for its potential use in scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis and Characterization

  • Research demonstrates the synthesis of related compounds, like 9-(Tropylidenehydrazono)fluorene, through reactions involving fluorene derivatives, which can be aminated and further reacted with reagents like tosyl isocyanate to yield cycloadducts with distinct structural features (Minabe et al., 1998).
  • Novel aromatic polyamides containing fluorenylidene groups have been synthesized, demonstrating the utility of fluorene derivatives in creating materials with high thermal stability and solubility in organic solvents, indicating potential applications in advanced material science (Hsiao et al., 1999).

Photocatalysis and Chemical Reactions

  • Fluorene derivatives, such as 3-amino-fluorene-2,4-dicarbonitriles (AFDCs), have been explored as photocatalysts in decarboxylative arylation reactions, highlighting their potential in facilitating light-driven chemical transformations (Chen et al., 2019).

Supramolecular Chemistry

  • The structural and supramolecular features of Fmoc (fluorenylmethoxycarbonyl) protected amino acids have been systematically studied, providing insights into noncovalent interactions and supramolecular synthon patterns, which are crucial for designing novel biomaterials and therapeutics (Bojarska et al., 2020).

Agricultural Applications

  • Fluorene-9-carboxylic acids and their derivatives have been identified as plant-growth regulators, with some compounds exhibiting strong effects on plant development, suggesting potential agricultural applications (Schneider et al., 1965).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

methyl (9E)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-15(20)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(11)18-19-16(17)21/h2-8H,1H3,(H3,17,19,21)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSOUZFSFGBUOB-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N\NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331387
Record name methyl (9E)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666989
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303059-56-5
Record name methyl (9E)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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